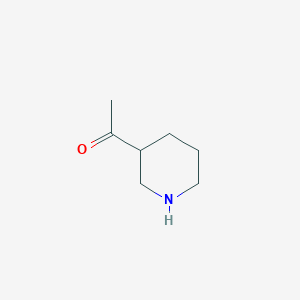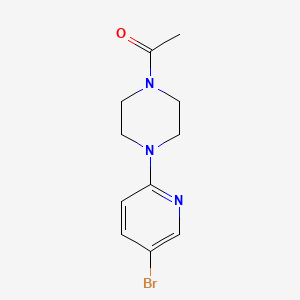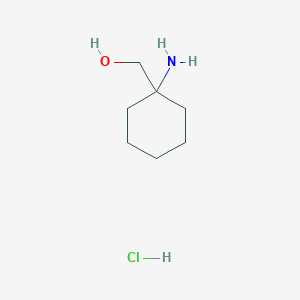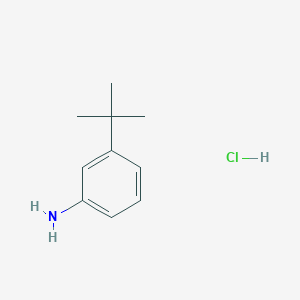
7-Bromo-5-methylbenzofuran
Übersicht
Beschreibung
“7-Bromo-5-methylbenzofuran” is a chemical compound with the molecular formula C9H7BrO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of benzofuran derivatives, including “7-Bromo-5-methylbenzofuran”, has been a topic of interest in recent studies . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of “7-Bromo-5-methylbenzofuran” consists of a benzofuran ring with a bromine atom attached at the 7th position and a methyl group at the 5th position . The average mass of this compound is 211.055 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromo-5-methylbenzofuran” include a molecular weight of 211.055 Da and a monoisotopic mass of 209.968018 Da . More detailed properties are not available in the current resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
7-Bromo-5-methylbenzofuran derivatives have been synthesized and evaluated for various biological activities. For example, Siddiqui (2013) describes the synthesis of halogenated 2,4-dioxobutanoate derivatives and their antimicrobial activities against bacteria and fungi (Siddiqui, 2013). Similarly, Abdel‐Aziz, Mekawey, and Dawood (2009) reported the synthesis of novel 3-methylbenzofuran derivatives and their significant antimicrobial activity (Abdel‐Aziz et al., 2009).
Chemistry and Antibacterial Activity
Powers (1976) explored the antibacterial activity of 2-methylbenzofurans, including those with 7-Bromo substituents, demonstrating bacteriostatic properties and a spectrum of activity similar to other known antibacterial agents (Powers, 1976).
Applications in Organic Synthesis
In the field of organic synthesis, 7-Bromo-5-methylbenzofuran is utilized as a precursor or intermediate for synthesizing a range of compounds. For instance, Zagorevskii and Kirsanova (1971) discussed its use in the preparation of benzofuran derivatives, highlighting its versatility in organic chemistry (Zagorevskii & Kirsanova, 1971).
Optical Properties and Spectroscopy
Jiang, Liu, Lv, and Zhao (2012) investigated the optical properties of benzofuran derivatives, providing insight into their potential applications in materials science and spectroscopy (Jiang et al., 2012).
Analgesic Agent Synthesis
Choi, Geum, Kowak, and Son (1993) described a method for preparing an analgesic agent using a 7-bromo-substituted benzofuran derivative, showcasing its pharmaceutical applications (Choi et al., 1993).
Zukünftige Richtungen
While specific future directions for “7-Bromo-5-methylbenzofuran” are not mentioned in the available resources, benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds .
Wirkmechanismus
Target of Action
7-Bromo-5-methylbenzofuran is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives, in general, are known to interact with their targets leading to changes that result in their biological activities .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Eigenschaften
IUPAC Name |
7-bromo-5-methyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUMDTURHSPEAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610505 | |
| Record name | 7-Bromo-5-methyl-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-methyl-1-benzofuran | |
CAS RN |
35700-48-2 | |
| Record name | 7-Bromo-5-methyl-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














